molecular formula C5H7BO3S B151369 (3-(Hydroxymethyl)thiophen-2-yl)boronic acid CAS No. 222840-73-5

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid

Cat. No. B151369
M. Wt: 157.99 g/mol
InChI Key: HUUVNOIORZPHNG-UHFFFAOYSA-N
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Description

The compound “(3-(Hydroxymethyl)thiophen-2-yl)boronic acid” is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols and carbohydrates, making them useful in various chemical reactions and as sensors for sugars .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of “(3-(Hydroxymethyl)thiophen-2-yl)boronic acid,” they do offer insights into related boronic acid synthesis methods. For example, the synthesis of amino-3-fluorophenyl boronic acid involves protecting an amine group, performing a lithium-bromine exchange, and then reacting with trimethyl borate followed by acidic hydrolysis . This method could potentially be adapted for the synthesis of the compound by starting with an appropriate thiophenol derivative.

Molecular Structure Analysis

Boronic acids typically have a trigonal planar geometry around the boron atom due to its sp2 hybridization. The molecular structure of boronic acid derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated for 4-amino-3-fluorophenylboronic acid . The molecular structure of “(3-(Hydroxymethyl)thiophen-2-yl)boronic acid” would likely show similar characteristics, with the thiophene ring providing additional conjugation and potential for electronic effects.

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. They are widely used in Suzuki cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds . Additionally, boronic acids can catalyze the ring opening of epoxides, as seen in the selective ring opening of 3,4-epoxy alcohols with thiophenols and thiols . This reactivity could be relevant for “(3-(Hydroxymethyl)thiophen-2-yl)boronic acid” in forming new C-S bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be studied using various spectroscopic and computational methods. For instance, 3-bromophenylboronic acid was analyzed using FT-IR, FT-Raman, NMR, UV-Vis spectroscopy, and density functional theory (DFT) calculations . These techniques provide information on vibrational modes, electronic structure, and chemical reactivity. Similar studies could be conducted on “(3-(Hydroxymethyl)thiophen-2-yl)boronic acid” to determine its properties, such as acidity, solubility, and stability.

Scientific Research Applications

Neurotoxicology and Motor Behavior

A study investigated the toxic effects of boronic acids, including compounds structurally related to 3-(Hydroxymethyl)thiophen-2-yl)boronic acid, focusing on their ability to induce motor disruption and neuronal damage in the central nervous system (CNS). The research found that not all boronic acids with a five-membered cycle induce tremor or neuronal damage, suggesting a selective toxicity profile among different boronic acid derivatives. The study highlighted the importance of understanding the chemico-morphological changes and the structure-toxicity relationship to determine the impact of boronic acids on motor system disruption (Pérez‐Rodríguez et al., 2017).

CNS Injury and Boron Compounds

Another study focused on the disruption of motor behavior and CNS injury induced by 3-Thienylboronic acid (3TB), a compound closely related to (3-(Hydroxymethyl)thiophen-2-yl)boronic acid. The research demonstrated that 3TB administration in mice resulted in motor disruption and biased injury to specific brain regions such as the substantia nigra and striatum. This study contributes to the understanding of the neurotoxic potential of certain boron-containing compounds and their impact on the motor system, offering insights into their safe use in drug design and the potential for studying neurotoxic effects (Farfán-García et al., 2016).

Tissue Disposition of Boron

Research on the tissue disposition of boron in male Fischer rats, including those exposed to boric acid, provides essential insights into the distribution and accumulation of boron in various tissues. This study found that boron does not selectively accumulate in reproductive tissues or the brain, suggesting that the observed toxic effects, such as reproductive toxicity, are likely due to biological processes unique to the affected tissues rather than differential boron accumulation. This information is crucial for understanding the systemic effects of boron exposure and its safety profile (Ku et al., 1991).

properties

IUPAC Name

[3-(hydroxymethyl)thiophen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO3S/c7-3-4-1-2-10-5(4)6(8)9/h1-2,7-9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUVNOIORZPHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CS1)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453349
Record name [3-(Hydroxymethyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Hydroxymethyl)thiophen-2-yl)boronic acid

CAS RN

222840-73-5
Record name [3-(Hydroxymethyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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